molecular formula C9H11NO2 B1300244 2-(2-Methylphenoxy)acetamide CAS No. 22560-43-6

2-(2-Methylphenoxy)acetamide

Cat. No. B1300244
CAS RN: 22560-43-6
M. Wt: 165.19 g/mol
InChI Key: QPCWSKDUWIYHBQ-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)acetamide is a chemical compound that is closely related to various substituted phenylacetamides, which have been studied for their diverse chemical properties and potential applications. Although the specific compound 2-(2-Methylphenoxy)acetamide is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 2-(2-Methylphenoxy)acetamide .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, starting with the acetylation of an amine, followed by various other reactions such as esterification and ester interchange . For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, substituted N-(2-hydroxyphenyl)acetamides were synthesized from different nitrophenols and chlorophenols . These methods could potentially be adapted for the synthesis of 2-(2-Methylphenoxy)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-(2-Methylphenyl)acetamide was analyzed, revealing that the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent . These techniques could be employed to analyze the molecular structure of 2-(2-Methylphenoxy)acetamide.

Chemical Reactions Analysis

The chemical reactions of related acetamide compounds include interactions with other reagents leading to the formation of heterocycles, as seen in the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . Additionally, the reactivity of these compounds with alcohols has been observed, leading to the formation of silanes . These findings suggest that 2-(2-Methylphenoxy)acetamide may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been studied, including their solubility, stability, and hydrogen bonding capabilities . For instance, an intermolecular hydrogen bond was found in the crystal structure of a related compound . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides was also established . These properties are important for understanding the behavior of 2-(2-Methylphenoxy)acetamide in various environments and could influence its potential applications.

Scientific Research Applications

Flavoring Agent Studies

2-(2-Methylphenoxy)acetamide, while not directly studied, is related to similar compounds examined for their potential as flavoring agents. For instance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide has been evaluated as a safe flavoring substance when used at certain dietary exposure levels, although its use in beverages may result in phototransformation (Younes et al., 2018).

Crystal Structure and Optical Properties

Studies on orcinolic derivatives, which are structurally related to 2-(2-Methylphenoxy)acetamide, have explored their crystal structures and optical properties. This includes investigations into how these compounds interact with OH− ions, which can lead to shifts in absorption bands (Wannalerse et al., 2022).

Antimicrobial Applications

Compounds closely related to 2-(2-Methylphenoxy)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, derivatives such as 2-(4-chloro-3-methylphenoxy)acetamide have shown potential antibacterial and antifungal activities (Fuloria et al., 2009).

Applications in Drug Synthesis

The synthesis and characterization of compounds structurally similar to 2-(2-Methylphenoxy)acetamide have been explored for their potential applications in drug synthesis. This includes their use as intermediates in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Toxicological Evaluation

Related compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, have undergone toxicological evaluations to assess their safety for use in food and beverage applications. This includes studies on their metabolic pathways and potential genotoxic effects (Karanewsky et al., 2015).

properties

IUPAC Name

2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCWSKDUWIYHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352594
Record name 2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)acetamide

CAS RN

22560-43-6
Record name 2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYLPHENOXY)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
MJ Ahsan, RK Kumawat, SS Jadav… - Letters in Drug …, 2019 - ingentaconnect.com
Background: Cancer caused nearly 8.8 million deaths in 2015. Limited efficacy, selectivity, drug resistance and toxicity are major complications associated with chemotherapy, …
Number of citations: 5 www.ingentaconnect.com
C Wang, Y Sun, X Zhu, B Wu, Q Wang… - Chemical Biology & …, 2016 - Wiley Online Library
A class of novel quinazoline derivatives bearing various C‐4 aniline moieties was synthesized and biologically evaluated as potent epidermal growth factor receptor ( EGFR ) inhibitors …
Number of citations: 9 onlinelibrary.wiley.com
V Gupta, A Naqvi, J Tanwar, K Mishra - Nature Precedings, 2011 - nature.com
Tuberculosis causes more than two million deaths per year. Faced with this global threat it is crucial to better understand the physiology of the causative organism, Mycobacterium …
Number of citations: 3 www.nature.com

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